![molecular formula C16H27NO5 B607998 Hydroxy-Amino-bis(PEG2-propargyl) CAS No. 2100306-77-0](/img/structure/B607998.png)
Hydroxy-Amino-bis(PEG2-propargyl)
Overview
Description
Hydroxy-Amino-bis(PEG2-propargyl) is a PEG-based PROTAC linker . It’s a reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It’s a branched PEG derivative with a terminal hydroxy group and two propargyl groups .
Synthesis Analysis
The propargyl groups of Hydroxy-Amino-bis(PEG2-propargyl) can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydroxy group enables further derivatization or replacement with other reactive functional groups .Molecular Structure Analysis
The molecular formula of Hydroxy-Amino-bis(PEG2-propargyl) is C16H27NO5 . It has a molecular weight of 313.4 g/mol .Chemical Reactions Analysis
Hydroxy-Amino-bis(PEG2-propargyl) contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Hydroxy-Amino-bis(PEG2-propargyl) is a branched PEG derivative with a terminal hydroxy group and two propargyl groups . The molecular weight is 313.4 g/mol .Scientific Research Applications
PROTAC Linker
“Hydroxy-Amino-bis(PEG2-propargyl)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This application is significant in the field of drug discovery and development .
Click Chemistry Reagent
This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is a powerful tool for creating complex molecular architectures from simple building blocks .
Propargylic Substitution Reaction
The propargylic unit of “Hydroxy-Amino-bis(PEG2-propargyl)” plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The hydroxy being a poor leaving group is generally transformed into more reactive substituents in propargyl alcohol like halide, carboxylate, carbonate, phosphonate, sulfonate, etc. to facilitate the propargylic substitution reaction .
Reductive Coupling
The compound can be involved in the metal-free, amino acid-catalyzed, three-component reductive coupling of propargyl aldehydes . This reaction is significant in the synthesis of propargyl derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWPKGCJLYIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCO)CCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190080 | |
Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-Amino-bis(PEG2-propargyl) | |
CAS RN |
2100306-77-0 | |
Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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